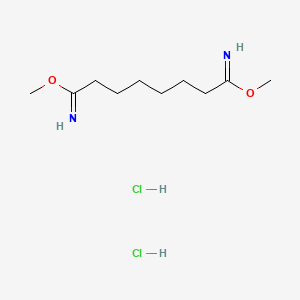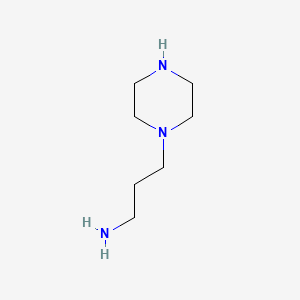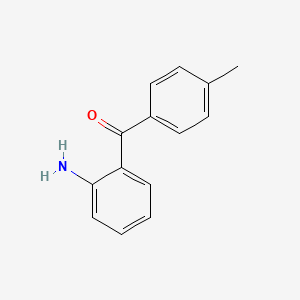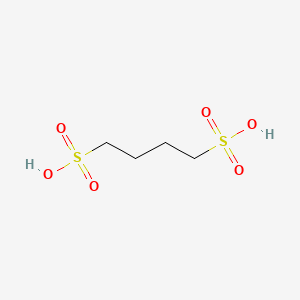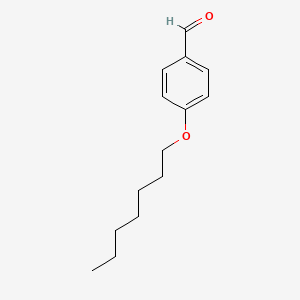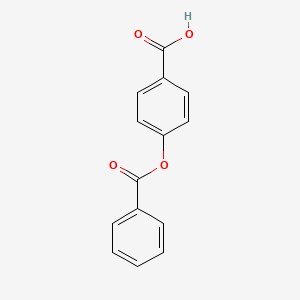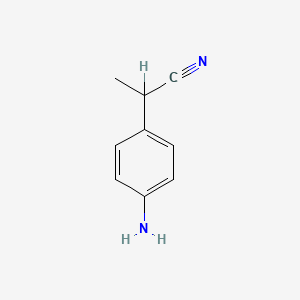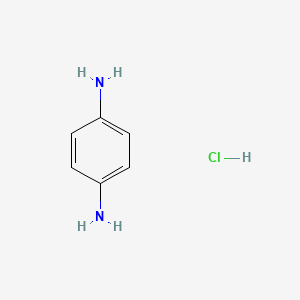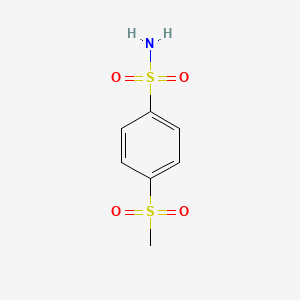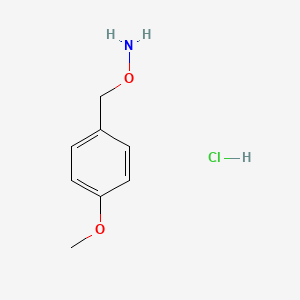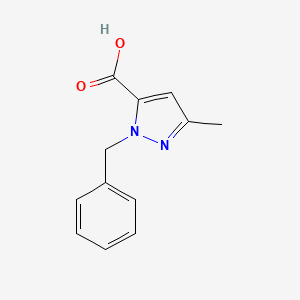
4-Fluoropyridine
Übersicht
Beschreibung
4-Fluoropyridine is an organic compound with the chemical formula C₅H₄FN. It is a derivative of pyridine, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom at the fourth position. This compound is known for its unique chemical and physical properties, which make it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
4-Fluoropyridine is a type of fluorinated pyridine Fluoropyridines in general have been used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of molecular targets.
Mode of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence their interaction with targets. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may be involved in a variety of biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of certain pharmaceuticals .
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound has been achieved under specific conditions, such as in the presence of certain reagents . These factors could potentially influence the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
4-Fluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine substituent, which influences its reactivity and interaction with biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, this compound can act as a ligand for certain enzymes, altering their activity by binding to their active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can inhibit enzymes involved in pyridine metabolism, leading to changes in the levels of pyridine metabolites. These alterations can have downstream effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments. For instance, this compound can be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function. Alternatively, it can be targeted to the mitochondria, affecting mitochondrial metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluoropyridine can be synthesized through several methods. One common method involves the Balz-Schiemann reaction, where 4-aminopyridine is diazotized and then treated with hydrogen fluoride to replace the amino group with a fluorine atom . Another method involves the electrochemical fluorination of pyridine using triethylamine trihydrofluoride in acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale electrochemical cells and specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include tetra-n-butylammonium fluoride in dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-aminopyridine when ammonia is the nucleophile.
Oxidation Reactions: Products include pyridine N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoropyridine is used in various fields of scientific research:
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Chloropyridine
- 4-Bromopyridine
Comparison: 4-Fluoropyridine is unique due to the position of the fluorine atom, which imparts distinct electronic and steric effects compared to its isomers and halogenated analogs. For instance, 2-fluoropyridine and 3-fluoropyridine have different reactivity patterns due to the position of the fluorine atom .
Eigenschaften
IUPAC Name |
4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVECQWCUJXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219524 | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-52-0 | |
| Record name | 4-Fluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Fluoropyridine?
A1: The molecular formula of this compound is C5H4FN, and its molecular weight is 97.09 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been used to characterize this compound. 19F NMR analysis shows a characteristic peak at -133.4 ppm. [] Mass spectrometry reveals a molecular ion peak (M+) at m/z 97, confirming its molecular weight. [] Additionally, 13C NMR and IR spectroscopy provide further structural information. []
Q3: What are some common synthetic routes to this compound?
A3: this compound can be synthesized via various methods, including the Balz–Schiemann reaction, [] electrochemical fluorination using Et3N·3HF as the fluorine source, [] and direct fluorodenitration of 4-nitropyridine using fluoride ion. [] Additionally, copper/base co-catalyzed [3+3] cycloaddition of difluorocyclopropenes with active methylene isocyanides offers a route to highly functionalized derivatives. []
Q4: How does the fluorine atom in this compound influence its reactivity?
A4: The fluorine atom significantly impacts the reactivity of this compound. Due to its high electronegativity, it withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the 2- and 6-positions. [, ] Additionally, the fluorine atom can act as a directing group in lithiation reactions, enabling selective functionalization at the 3-position. []
Q5: Can you provide examples of reactions involving this compound?
A5: this compound readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including alkoxides [, ], thiophenoxides [], and amines. [] It can be lithiated at the 3-position and subsequently reacted with electrophiles to introduce a variety of substituents. [] Furthermore, this compound serves as a valuable building block in the synthesis of more complex heterocyclic systems, such as naphthyridines, xanthones, and coumarins. []
Q6: What are some applications of this compound and its derivatives?
A6: this compound derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. For example, they have been used to prepare potential anti-inflammatory agents based on the imidazo[2,1-b][1,3]thiazine scaffold. [] Additionally, chiral BINOL derivatives incorporating this compound units have shown promise as enantioselective ligands in asymmetric catalysis. []
Q7: How have computational methods been employed to study this compound?
A7: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to study its electronic structure, molecular geometry, and vibrational frequencies. [] These calculations provide valuable insights into its reactivity and can guide the design of new synthetic transformations. [] Molecular docking studies have also been employed to investigate the interactions of this compound derivatives with biological targets, aiding in the development of new drugs. []
Q8: Are there any environmental concerns associated with this compound?
A8: While specific data on the environmental impact of this compound is limited, it is crucial to consider the potential environmental effects of fluorinated compounds in general. These can include persistence in the environment, bioaccumulation, and potential toxicity to aquatic organisms. Responsible waste management and exploration of greener synthetic methods are essential to mitigate any negative environmental impacts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


